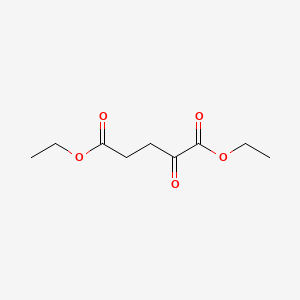

Diethyl 2-oxopentanedioate

描述

Significance of Alpha-Keto Esters in Chemical Transformations

Alpha-keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester moiety. This arrangement makes them highly valuable intermediates in synthetic organic chemistry. The electrophilic nature of both the keto and ester carbonyl groups, combined with the potential for enolization, allows for a wide range of reactions. These compounds are key precursors in the synthesis of numerous complex molecules, including heterocyclic compounds and other functionally rich structures. thieme-connect.de Their ability to undergo various transformations such as nucleophilic additions, condensations, and rearrangements makes them indispensable tools for chemists.

Historical Context of Diethyl 2-oxopentanedioate in Synthetic Chemistry

The synthetic roots of this compound are connected to the broader history of α-keto acid chemistry. The parent compound, α-ketoglutaric acid, is a key biological intermediate. Early laboratory syntheses of α-ketoglutaric acid involved the condensation of diethyl oxalate (B1200264) with diethyl succinate (B1194679) using a sodium ethoxide base, followed by hydrolysis. orgsyn.orgorgsyn.org This classical approach to forming the carbon skeleton highlights the long-standing importance of these compounds in organic synthesis. While the precise first synthesis of this compound is not prominently documented, its preparation is a logical extension of these foundational methods, typically involving the esterification of the parent acid or related intermediates. The work of chemists like Ludwig Wolff in the early 20th century, although more famous for the Wolff-Kishner reduction and the Wolff rearrangement, was part of a broader era of discovery in the chemistry of carbonyl compounds. psiberg.comwikipedia.orgdokumen.pub

Scope and Research Objectives for this compound

Current research involving this compound primarily focuses on its application as a versatile building block for the synthesis of more complex molecules. A significant objective is the construction of heterocyclic systems, which are core structures in many pharmaceutically active compounds. For instance, derivatives of this compound are used to synthesize substituted pyridopyrimidines. semanticscholar.org The reactivity of its multiple functional groups allows for the creation of diverse molecular scaffolds. Research aims to exploit this reactivity to develop efficient and novel synthetic routes to valuable target molecules, including those with potential biological activity.

Overview of Key Research Areas in this compound Chemistry

The application of this compound in contemporary research can be categorized into several key areas. A major focus is its use in the synthesis of heterocyclic compounds. semanticscholar.org By reacting with various dinucleophiles, it can be transformed into a range of nitrogen- and oxygen-containing ring systems. Another significant area of research is in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereocontrol. Furthermore, this compound and its derivatives are employed in various condensation reactions to build complex carbon skeletons. researchgate.net These research efforts underscore the compound's importance as a foundational element in the toolbox of synthetic organic chemists.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5965-53-7 |

| Molecular Formula | C9H14O5 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | This compound |

| Synonyms | Diethyl α-ketoglutarate, Diethyl 2-oxoglutarate |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

diethyl 2-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRAIMFUWGFAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208328 | |

| Record name | Diethyl alpha-ketoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5965-53-7 | |

| Record name | 1,5-Diethyl 2-oxopentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5965-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl alpha-ketoglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl oxalpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl alpha-ketoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL .ALPHA.-KETOGLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9H7KZF90H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diethyl 2 Oxopentanedioate

Established Synthetic Routes

The foundational methods for synthesizing diethyl 2-oxopentanedioate rely on classic organic reactions that are well-documented in chemical literature.

Esterification of 2-Oxopentanedioic Acid (2-Oxoglutaric Acid)

The most direct and conventional method for preparing this compound is the Fischer-Speier esterification of its corresponding dicarboxylic acid, 2-oxopentanedioic acid (also known as 2-oxoglutaric acid or α-ketoglutaric acid). This reaction involves treating the acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.

The mechanism begins with the protonation of the carbonyl oxygen of both carboxylic acid groups by the catalyst, which enhances their electrophilicity. Subsequently, the oxygen atom of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of water yields the diethyl ester. To drive the equilibrium towards the product side, excess ethanol is typically used, and the water generated during the reaction is often removed.

| Parameter | Description |

| Reactants | 2-Oxopentanedioic Acid, Ethanol |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (PTSA) |

| Solvent | Excess Ethanol |

| Temperature | Reflux conditions (typically 78-80°C) |

| Purification | Fractional distillation under reduced pressure |

Modern variations of this reaction may employ alternative catalysts to mitigate the corrosive nature of strong mineral acids. organic-chemistry.org

Reaction with Carbon Monoxide and Ethyl Bromoacetate

A more complex approach involves the construction of the carbon skeleton using carbonylation reactions. While specific protocols for this compound are specialized, the strategy often involves the reaction of a suitable substrate with carbon monoxide in the presence of a transition metal catalyst. One plausible, though less common, route could involve the palladium-catalyzed carbonylation of a precursor like an α-halo ester in the presence of another C-nucleophile.

Another related method involves the generation of carbon monoxide from stable precursors like N,N'-dicyclohexylcarbodiimide (DCC) for use in subsequent reactions. rsc.org These methods, while offering alternative synthetic disconnections, are generally more complex and less frequently employed for bulk synthesis compared to direct esterification.

Novel and Emerging Synthetic Approaches

Recent research has focused on developing more efficient, selective, and sustainable methods for producing this compound and its analogues.

Catalytic Synthesis Pathways

Modern catalysis offers powerful tools for organic synthesis. Heterogeneous catalysts, in particular, are gaining attention due to their ease of separation and recyclability.

Condensation Reactions: Lewis acidic zeolites, such as Hafnium-containing BEA (Hf-BEA), have been shown to catalyze the self-aldol condensation of ethyl pyruvate (B1213749). acs.org This process yields unsaturated diesters like diethyl 2-methylene-4-oxopentanedioate, an analogue of the target compound. acs.orgmit.edu This C-C bond-forming strategy represents a novel approach to building the five-carbon backbone from smaller, readily available precursors. mit.edu

Asymmetric Hydrogenation: The compound itself is a substrate in catalytic reactions. For instance, the enantioselective hydrogenation of this compound over cinchona-modified platinum catalysts (Pt/Al2O3) is used to synthesize chiral diethyl (R)-2-hydroxypentanedioate. buchler-gmbh.com This highlights the importance of this compound as a prochiral starting material for synthesizing optically active molecules. buchler-gmbh.com

Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this translates to using safer solvents, reducing waste, and employing catalytic methods.

Greener Catalysts for Esterification: Instead of traditional strong acids, newer catalytic systems are being explored. These include solid acid catalysts, which are easily recoverable, and organocatalysts like p-dodecylbenzenesulfonic acid (DBSA), which can function as a surfactant-type Brønsted acid catalyst, sometimes enabling reactions in water. organic-chemistry.org

Aqueous Medium Reactions: For related syntheses, the use of water as an environmentally benign solvent has been demonstrated. ingentaconnect.com For example, the one-pot cyclocondensation of diethyl 3-oxopentanedioate (an isomer of the target compound's precursor) with aldehydes and hydroxylamine (B1172632) hydrochloride has been successfully performed in water using an azolium salt as an organo-catalyst. ingentaconnect.com This approach minimizes the use of volatile organic compounds (VOCs).

Process Metrics: The sustainability of a synthetic route can be quantified using metrics such as Atom Economy and the Environmental Factor (E-Factor). rsc.org Novel routes that proceed in fewer steps, are solvent-free, and use catalytic rather than stoichiometric amounts of reagents demonstrate improved green credentials. rsc.orgrsc.org

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound is crucial for its practical application. This is achieved by carefully controlling various reaction parameters. Optimization studies have shown that factors such as temperature, catalyst loading, and reaction time significantly influence the outcome.

For instance, in the organocatalyzed synthesis of related heterocyclic compounds, it was found that a catalyst loading of 5 mol% at a temperature of 70°C in water provided the best results, leading to excellent yields without the need for chromatographic purification. ingentaconnect.com In catalytic condensation reactions using zeolites, catalyst stability and selectivity can be improved by regeneration via calcination. mit.edu

The table below summarizes key parameters that are typically optimized to enhance synthetic efficiency.

| Parameter | Influence on Synthesis | Optimization Goal |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can accelerate reactions but may also promote side reactions or decomposition. | Find the optimal temperature that maximizes the formation of the desired product in a reasonable timeframe. ingentaconnect.com |

| Catalyst Loading | The amount of catalyst affects the reaction rate. Too little may result in slow or incomplete conversion; too much can be uneconomical and complicate purification. | Use the minimum amount of catalyst required for efficient conversion (e.g., 5 mol%). ingentaconnect.com |

| Reaction Time | Sufficient time is needed for the reaction to reach completion. Prolonged reaction times can lead to the formation of byproducts. | Monitor the reaction (e.g., by TLC or GC) to determine the point of maximum yield before significant byproduct formation occurs. |

| Purification Method | The purity of the final product depends on the effectiveness of the purification technique. | Methods like fractional distillation, recrystallization, or column chromatography are chosen to remove unreacted starting materials, catalysts, and byproducts effectively. nih.gov |

By systematically adjusting these conditions, chemists can develop robust and efficient protocols for the synthesis of this compound.

Solvent Effects in Synthesis

The choice of solvent is critical in the synthesis of this compound and its precursors, as it can influence reaction rates, yields, and even the reaction pathway. Polar aprotic solvents are often favored for nucleophilic substitution reactions commonly involved in these syntheses. nih.gov

Research into related syntheses provides insight into solvent effects. For instance, in the acylation of diethyl malonate, acetonitrile (B52724) is an effective solvent when used with a magnesium chloride catalyst. lookchem.comresearchgate.net In other ester condensation reactions, excess ethanol can serve as both a reactant and a solvent, helping to drive the reaction equilibrium towards the product. The use of tetrahydrofuran (B95107) (THF), another polar aprotic solvent, is also common, particularly in reactions involving organometallic reagents or sensitive intermediates. The selection of a solvent often involves a trade-off between reactant solubility, reaction rate, and the ease of product isolation. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been highlighted as a greener alternative to THF, offering lower water miscibility which can simplify aqueous workups. nih.gov

Table 1: Solvent Effects in the Synthesis of this compound and Precursors

| Solvent | Reaction Type | Role & Observed Effects | Reference(s) |

|---|---|---|---|

| Acetonitrile | C-acylation of diethyl malonate | Serves as the reaction medium in the presence of MgCl₂ and triethylamine. | lookchem.com, researchgate.net |

| Ethanol | Esterification / Claisen Condensation | Acts as both reactant and solvent, promoting high conversion rates. | |

| Tetrahydrofuran (THF) | Alkylation / Condensation | A common polar aprotic solvent for reactions involving base-mediated nucleophilic substitution. | |

| Diethyl Ether | Extraction / Crystallization | Used for product extraction from aqueous layers and for recrystallization of the purified compound. | orgsyn.org, acs.org |

| N,N-Dimethylformamide (DMF) | Substitution Reactions | A polar aprotic solvent used in substitution reactions, for example, with K₂CO₃ as a base. | researchgate.net |

Temperature and Pressure Optimization

Temperature is a key parameter that is optimized to maximize reaction rates and yields while minimizing the formation of byproducts. Most syntheses of this compound and related compounds are conducted at atmospheric pressure, with temperature being the primary variable adjusted.

Esterification reactions are often carried out at reflux temperatures (e.g., 78–80°C in ethanol) for several hours to ensure the reaction goes to completion. Acylation reactions may require higher temperatures; for instance, heating a mixture of diethyl malonate and an amine at 130°C has been reported. google.com Other condensation reactions are performed at moderately elevated temperatures, such as 85°C, to facilitate the reaction without degrading the reactants or products. rsc.org In some specific chlorination steps using phosphorus oxychloride, temperatures as high as 110°C are employed. researchgate.net The optimal temperature is highly dependent on the specific reactants, catalyst, and solvent system being used.

Table 2: Temperature Conditions in Synthetic Steps for this compound and Related Compounds

| Temperature | Reaction Type | Context | Reference(s) |

|---|---|---|---|

| 78–80°C | Esterification | Reflux conditions in ethanol to drive equilibrium toward ester formation. | |

| 85°C | Condensation | Reaction involving K₂CO₃ as a catalyst in an alcoholic solvent. | rsc.org |

| 110°C | Chlorination | Reaction of a carbonyl compound with phosphorus oxychloride. | researchgate.net |

| 130°C | Acylation / Amide formation | Heating of diethyl malonate with an amine. | google.com |

Catalyst Selection and Loading

The choice of catalyst is fundamental to the successful synthesis of this compound. Both acid and base catalysts are employed, depending on the specific synthetic route.

For Claisen-type condensations, a stoichiometric amount of a strong base is required. wikipedia.org This is because the base not only generates the nucleophilic enolate but also deprotonates the resulting β-keto ester product, which is more acidic than the starting ester. libretexts.org This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product. libretexts.org Sodium ethoxide is a commonly used base for this purpose, as the ethoxide anion is regenerated if it participates in side reactions with the ethyl ester. wikipedia.org

In the C-acylation of diethyl malonate, Lewis acids like magnesium chloride have proven to be particularly effective catalysts, whereas other metal chlorides such as ZnCl₂, CuCl₂, and FeCl₃ were found to be ineffective. lookchem.com For acid-catalyzed esterifications, strong protic acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are used to protonate the carbonyl oxygen, thereby increasing its electrophilicity. More recently, Deep Eutectic Solvents (DESs), such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, have been explored as green catalyst alternatives for related condensation reactions. mdpi.com

Table 3: Catalysts Used in the Synthesis of this compound and Precursors

| Catalyst | Reaction Type | Function / Loading | Reference(s) |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Claisen Condensation | Strong base, used in stoichiometric amounts to generate the enolate and drive the reaction to completion. | wikipedia.org, libretexts.org |

| Magnesium Chloride (MgCl₂) | C-acylation of malonates | Lewis acid catalyst, used with a tertiary amine base. | lookchem.com |

| Sulfuric Acid (H₂SO₄) | Esterification | Strong acid catalyst to enhance carbonyl electrophilicity. | |

| p-Toluenesulfonic Acid (PTSA) | Esterification | Alternative strong acid catalyst. | |

| Potassium Carbonate (K₂CO₃) | Condensation / Substitution | Base catalyst used in various condensation and substitution reactions. | rsc.org, researchgate.net |

Purification and Isolation Techniques in Synthesis

Following the chemical reaction, a multi-step purification process is essential to isolate this compound in high purity. The specific techniques employed depend on the physical properties of the product and the nature of the impurities present.

A typical workup procedure begins with quenching the reaction, often by adding water or a dilute acid. The product is then extracted from the aqueous phase into an immiscible organic solvent, such as diethyl ether or ethyl acetate (B1210297). acs.org The organic layer is subsequently washed with water and brine to remove any remaining water-soluble impurities and salts. acs.org After drying the organic phase over an anhydrous salt like sodium sulfate, the solvent is removed under reduced pressure to yield the crude product. acs.org

Final purification is most commonly achieved through flash column chromatography on silica (B1680970) gel. acs.orgcsic.es This technique separates the desired product from unreacted starting materials and byproducts based on their differential adsorption to the stationary phase. The choice of eluent (solvent system) is critical for achieving good separation. rsc.org For solid products, recrystallization is an effective final purification step. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent. orgsyn.orgthieme-connect.de

Table 4: Purification and Isolation Techniques

| Technique | Purpose | Details | Reference(s) |

|---|---|---|---|

| Liquid-Liquid Extraction | Initial product isolation | Extracting the product from the aqueous reaction mixture into an organic solvent like diethyl ether or ethyl acetate. | acs.org |

| Aqueous Washing | Removal of impurities | Washing the organic phase with water and/or brine to remove water-soluble reagents and byproducts. | acs.org |

| Evaporation under Reduced Pressure | Solvent removal | Concentrating the crude product after extraction and washing. | orgsyn.org, rsc.org |

| Flash Column Chromatography | High-purity separation | Separating the target compound from closely related impurities using a silica gel column and an appropriate eluent system. | csic.es, acs.org |

| Recrystallization | Final purification of solids | Dissolving the crude solid in a minimal amount of hot solvent and allowing it to crystallize upon cooling. | orgsyn.org, thieme-connect.de |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic compounds. weebly.comresearchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. weebly.comresearchgate.net

¹H NMR Analysis of Diethyl 2-oxopentanedioate and Derivatives

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum reveals characteristic signals corresponding to the ethyl ester groups and the pentanedioate (B1230348) backbone.

The ethyl groups each present a triplet and a quartet. The methyl protons (CH₃) typically appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (CH₂) of the ethyl group appear as a quartet, being split by the neighboring methyl protons. The chemical shifts of these signals are influenced by the electronegativity of the adjacent oxygen atoms.

The methylene protons within the pentanedioate chain also give rise to distinct signals. The protons at the C3 and C4 positions will exhibit complex splitting patterns due to coupling with each other. The exact chemical shifts and coupling constants are crucial for confirming the connectivity of the carbon skeleton.

In derivatives of this compound, any modification to the structure will induce changes in the ¹H NMR spectrum. For instance, the introduction of a substituent on the carbon backbone will alter the chemical shifts and splitting patterns of nearby protons, providing valuable information about the position and nature of the substitution.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl CH₃ | ~1.2-1.4 | Triplet | ~7.1 |

| Ethyl CH₂ | ~4.1-4.3 | Quartet | ~7.1 |

| C3-H₂ | ~2.9-3.1 | Triplet | ~6.5 |

| C4-H₂ | ~2.6-2.8 | Triplet | ~6.5 |

| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions. |

¹³C NMR Analysis of this compound and Derivatives

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. np-mrd.orghmdb.ca Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

Structural modifications in derivatives will be clearly reflected in the ¹³C NMR spectrum. For example, the substitution on the pentanedioate chain will cause a shift in the resonance of the carbon at the point of substitution and its neighboring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (Ester C=O) | ~160-165 |

| C2 (Ketone C=O) | ~190-195 |

| C3 | ~30-35 |

| C4 | ~35-40 |

| C5 (Ester C=O) | ~170-175 |

| Ethyl O-CH₂ | ~60-65 |

| Ethyl CH₃ | ~13-15 |

| Note: These are approximate predicted values. Actual experimental values may vary. |

2D NMR Techniques for Complex Structures

For more complex derivatives of this compound or in cases of spectral overlap in 1D NMR, two-dimensional (2D) NMR techniques are invaluable. researchgate.netlibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of adjacent protons. Cross-peaks in a COSY spectrum connect signals from protons that are J-coupled, allowing for the tracing of the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate proton signals with the signals of directly attached carbons. This is extremely useful for assigning the resonances of both the ¹H and ¹³C spectra unambiguously.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for establishing the connectivity across quaternary carbons and carbonyl groups, which have no attached protons.

The application of these 2D NMR methods provides a comprehensive and unambiguous structural elucidation of this compound and its derivatives. researchgate.netresearchgate.net

Mass Spectrometry (MS) in Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. mdpi.comnih.gov It is a crucial tool for determining the molecular weight of a compound, confirming its elemental composition, and gaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. restek.comresearchgate.net This technique is highly effective for the analysis of volatile compounds like this compound. researchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. restek.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its identification by comparison with spectral libraries or through detailed interpretation of the fragmentation pattern.

GC-MS is also an excellent method for assessing the purity of a sample of this compound. The presence of impurities will be evident as additional peaks in the gas chromatogram, and their corresponding mass spectra can help in their identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Intermediates

For less volatile or thermally labile derivatives and for monitoring reactions in solution, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. nih.govchromatographyonline.com LC-MS separates compounds in a liquid phase before they are introduced into the mass spectrometer.

This technique is particularly valuable for monitoring the progress of reactions involving this compound. By taking aliquots of the reaction mixture at different time points and analyzing them by LC-MS, chemists can identify the formation of intermediates and products. This real-time analysis provides crucial insights into the reaction mechanism and helps in optimizing reaction conditions. The high sensitivity and specificity of LC-MS allow for the detection of even transient intermediates, which might be difficult to isolate and characterize by other means. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. enovatia.combioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact molecular formula. enovatia.combioanalysis-zone.com

For this compound, with the molecular formula C₉H₁₄O₅, the theoretical exact mass can be calculated with high accuracy. This precise measurement helps to distinguish it from other compounds that may have the same nominal mass. bioanalysis-zone.com The high accuracy, typically within a few parts per million (ppm), is essential for confirming the identity of the compound in complex mixtures or for verifying the products of a chemical reaction. upenn.edu

In addition to determining the molecular formula, HRMS provides information about the fragmentation pattern of the molecule upon ionization. The fragmentation of this compound is influenced by its functional groups: two ethyl ester groups and a ketone group. libretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group (-OR), while ketones often undergo cleavage of the carbon-carbon bonds adjacent to the carbonyl group (alpha-cleavage). libretexts.org The analysis of these fragment ions in the mass spectrum allows for the detailed structural characterization of the molecule. nih.gov

Table 1: Predicted HRMS Fragmentation of this compound

| Fragment Ion | Plausible Structure | Significance |

|---|---|---|

| [M - OCH₂CH₃]⁺ | C₇H₉O₄⁺ | Loss of an ethoxy radical from one of the ester groups. |

| [M - COOCH₂CH₃]⁺ | C₆H₉O₃⁺ | Cleavage of an entire ethyl ester group. |

| [CH₃CH₂OCO]⁺ | C₃H₅O₂⁺ | Fragment corresponding to an ethoxycarbonyl group. |

This table presents plausible fragmentation patterns based on the known behavior of esters and ketones in mass spectrometry.

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. udel.edu It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. vscht.cz

The IR spectrum of this compound is characterized by the distinct absorption bands of its constituent functional groups: the ketone and the two ethyl ester groups. The most prominent feature is the strong absorption from the carbonyl (C=O) stretching vibrations. pressbooks.pub Since the molecule contains both a ketone and ester carbonyl groups, which have slightly different absorption frequencies, this region of the spectrum can be complex.

The ketone C=O stretch typically appears in the range of 1725-1705 cm⁻¹. libretexts.org The ester C=O stretch is generally found at a slightly higher frequency, around 1750-1735 cm⁻¹. vscht.cz The presence of conjugation can shift these absorptions to lower wavenumbers. pressbooks.pub Additionally, the C-O stretching vibrations of the ester groups will produce strong bands in the fingerprint region of the spectrum, typically between 1300 and 1160 cm⁻¹. udel.edu

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O stretch | 1750 - 1735 | Strong |

| Ketone | C=O stretch | 1725 - 1705 | Strong |

| Ester | C-O stretch | 1300 - 1160 | Strong |

This table is based on established correlation tables for IR spectroscopy. udel.eduvscht.czlibretexts.org

X-ray Crystallography of this compound Derivatives

While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography of its solid derivatives provides definitive information about the three-dimensional arrangement of atoms and the molecular structure. researchgate.netle.ac.uk This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the electron density and, consequently, the atomic positions. researchgate.net

Studies on derivatives of related compounds, such as diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate, reveal precise bond lengths, bond angles, and torsional angles within the molecule. researchgate.net For instance, in one such derivative, it was observed that one of the diethyl malonate's ester groups was nearly coplanar with an isobenzofuran (B1246724) unit, while the other was perpendicular to it. researchgate.net This type of detailed structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. researchgate.net

Furthermore, α-ketoglutarate, the parent dicarboxylic acid of this compound, is known to form complexes with metal ions. nih.gov X-ray crystallography of these metal complexes, which are derivatives of α-ketoglutarate, has been instrumental in understanding the coordination environment of the metal center. nih.govresearchgate.net These studies provide insights into how the carboxylate and keto groups of the α-ketoglutarate ligand bind to the metal ion. researchgate.net

Computational Chemistry in Spectroscopic Prediction

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting spectroscopic data. unimi.it These theoretical calculations can provide valuable insights into molecular structure, energetics, and spectroscopic properties, often complementing experimental findings. researchgate.net

For this compound, computational methods can be employed to predict its HRMS fragmentation patterns and IR vibrational frequencies. By calculating the energies of different fragment ions, it is possible to predict the most likely fragmentation pathways that will be observed in a mass spectrum. science.gov

Similarly, DFT calculations can simulate the IR spectrum of a molecule by computing its vibrational frequencies and their corresponding intensities. researchgate.net Comparing the calculated spectrum with the experimental one can aid in the assignment of specific absorption bands to particular vibrational modes within the molecule. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. researchgate.net These computational approaches allow for a deeper understanding of the relationship between molecular structure and spectroscopic properties.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate |

| α-ketoglutarate |

| Diethyl malonate |

| Ethyl acetoacetate |

| α-Ketoglutaric acid disodium (B8443419) salt |

Reaction Mechanisms and Reactivity Studies of Diethyl 2 Oxopentanedioate

Nucleophilic Reactivity at the Carbonyl Center

The ketone carbonyl group in diethyl 2-oxopentanedioate is a primary site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org Nucleophiles, which are electron-rich species, are drawn to this electron-deficient carbon. libretexts.org

The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.orglibretexts.org The reactivity of the carbonyl group can be influenced by steric hindrance and the electronic effects of neighboring groups. libretexts.org For instance, the presence of two bulky substituents, as in some ketones, can hinder the approach of a nucleophile compared to aldehydes. libretexts.org

Table 1: Examples of Nucleophilic Addition at the Carbonyl Center

| Nucleophile | Product Type | Reaction Conditions |

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Ether solvent, followed by acidic workup |

| Organolithium Reagents (R-Li) | Tertiary Alcohol | Ether solvent, followed by acidic workup |

| Cyanide (CN⁻) | Cyanohydrin | Acidic or basic conditions |

| Hydride (H⁻ from NaBH₄ or LiAlH₄) | Secondary Alcohol | Alcoholic or ether solvents |

Electrophilic Nature of Ester Groups

Similar to the ketone carbonyl, the carbon atoms of the two ester groups in this compound are electrophilic. saskoer.ca Carboxylic acids and their ester derivatives are common electrophiles in organic reactions. saskoer.ca They can undergo nucleophilic acyl substitution, where a nucleophile replaces the alkoxy group (-OEt).

The general mechanism for this reaction is a two-step addition-elimination process. The nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (alkoxide) is eliminated, regenerating the carbonyl double bond. saskoer.ca The electrophilicity of esters is generally considered to be similar to that of carboxylic acids. saskoer.ca

Condensation Reactions

This compound can participate in various condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. The presence of both a ketone and ester functionalities allows for a range of condensation pathways.

One notable example is the Biginelli-like condensation. In a study, the condensation of 2-hydroxybenzaldehyde with urea (B33335) or thiourea (B124793) and diethyl acetone-1,3-dicarboxylate (a related dicarbonyl compound) was investigated. medchemexpress.com Another example involves the self-aldol condensation of ethyl pyruvate (B1213749), catalyzed by hafnium-containing BEA zeolites, to produce unsaturated dicarboxylic acid esters. acs.org this compound can also react with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). medchemexpress.com

Reduction Pathways

The carbonyl and ester groups of this compound can be reduced using various reducing agents. The specific product depends on the reagent used and the reaction conditions.

Selective Ketone Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the ketone group to a secondary alcohol without affecting the ester groups.

Complete Reduction: A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester groups to the corresponding alcohols.

Table 2: Reduction Products of this compound

| Reducing Agent | Functional Group Reduced | Product |

| Sodium Borohydride (NaBH₄) | Ketone | Diethyl 2-hydroxypentanedioate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Esters | Pentane-1,2,5-triol |

Oxidation Pathways

The ketone group in this compound can be oxidized, although this is less common than its reduction. Strong oxidizing agents can cleave the carbon-carbon bond adjacent to the ketone. For instance, oxidation with agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of carboxylic acids. In some reaction networks, intermediates of α-ketoglutarate (the de-esterified form of this compound) can undergo oxidative decarboxylation to yield compounds like malate (B86768) and succinate (B1194679). nih.gov

Substitution Reactions

Substitution reactions in this compound primarily involve the ester groups. The alkoxy groups (-OEt) can be replaced by other nucleophiles in a process known as nucleophilic acyl substitution. For example, reaction with amines can lead to the formation of amides. smolecule.com

Additionally, the bromine atom in derivatives like dimethyl 3-bromo-2-oxopentanedioate (B1264822) can be readily substituted by various nucleophiles. smolecule.com

Cyclization Reactions and Heterocycle Formation

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The presence of multiple reactive sites allows for intramolecular and intermolecular cyclization reactions.

For instance, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, derived from diethyl acetone-1,3-dicarboxylate, can be transformed into substituted pyridopyrimidines through reactions with guanidine (B92328) hydrochloride and subsequent treatment with ammonia, primary amines, or hydrazine (B178648). researchgate.netsemanticscholar.org The 2-oxopropyl group in related succinate compounds enables cyclization reactions like the Paal-Knorr pyrrole (B145914) synthesis when reacted with amines. Furthermore, a three-component reaction involving this compound, 3-amino-5-methylisoxazole, and aromatic aldehydes can yield pyrrolone derivatives. researchgate.net

Role of Tautomerism in Reactivity

The structure of this compound, a β-keto ester, provides the necessary features for tautomerism to occur, specifically the presence of α-hydrogens adjacent to the ketone carbonyl group. britannica.com The acidity of these α-hydrogens is a key factor, as their removal leads to the formation of a resonance-stabilized enolate ion, the intermediate in the interconversion to the enol form. libretexts.org

The equilibrium between the keto and enol forms can be influenced by various factors, including the solvent. For instance, in the related compound ethyl acetoacetate, the enol content is significantly higher in non-polar solvents compared to polar, hydrogen-bonding solvents. masterorganicchemistry.com This is because intramolecular hydrogen bonding in the enol form is more favorable in non-polar environments. libretexts.orgwikipedia.org

The reactivity of this compound can be understood by considering the distinct chemical properties of each tautomer. The keto form possesses an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. britannica.com In contrast, the enol form behaves as a nucleophile at the α-carbon, readily reacting with electrophiles. masterorganicchemistry.com This dual reactivity allows this compound to participate in a wide range of chemical transformations.

The interconversion between the keto and enol tautomers can be catalyzed by both acids and bases. openstax.org

Base catalysis involves the removal of an α-hydrogen by a base to form an enolate ion. This enolate is a potent nucleophile and can react with various electrophiles. Protonation of the enolate on the oxygen atom yields the enol form. openstax.org

Acid catalysis proceeds by protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the removal of an α-hydrogen by a weak base to form the enol. openstax.org

The ability to control the formation of the enolate is critical in synthetic applications. Strong bases like sodium hydride (NaH), sodium amide (NaNH₂), and lithium diisopropylamide (LDA) are often used to ensure the complete conversion of the keto form to the enolate, which can then participate in reactions such as alkylations. libretexts.org For dicarbonyl compounds like this compound, where the enolate is stabilized by two carbonyl groups, weaker bases such as sodium ethoxide can also be effective. libretexts.org

Spectroscopic methods are instrumental in studying keto-enol tautomerism.

¹H NMR spectroscopy can distinguish between the keto and enol forms by the presence of characteristic signals. For example, the enolic hydroxyl proton gives a distinct peak, and the signals for the α-hydrogens differ between the two tautomers. nih.govresearchgate.net

¹³C NMR spectroscopy is also a powerful tool, with the carbonyl carbon of the keto form and the sp²-hybridized carbons of the enol form appearing at different chemical shifts. nih.govresearchgate.net

Infrared (IR) spectroscopy can identify the characteristic C=O stretching frequency of the ketone in the keto form and the O-H and C=C stretching frequencies of the enol form. nih.gov

Mass spectrometry can also provide evidence for the existence of both tautomers in the gas phase, as the fragmentation patterns of the keto and enol forms can differ. researchgate.net

The following table summarizes the key reactive sites of the tautomers of this compound:

| Tautomer | Reactive Site | Type of Reagent |

| Keto Form | Carbonyl Carbon | Nucleophiles |

| Enol Form | α-Carbon | Electrophiles |

The interplay between the keto and enol forms of this compound is a clear illustration of how tautomerism governs the reactivity of a molecule, providing it with both electrophilic and nucleophilic character.

Derivatization Reactions and Functional Group Transformations

Ester Hydrolysis and Transesterification

The two ester groups in diethyl 2-oxopentanedioate are susceptible to hydrolysis and transesterification reactions. Under acidic or basic conditions, hydrolysis yields the corresponding dicarboxylic acid, 2-oxopentanedioic acid, and ethanol (B145695). evitachem.com This reaction is a fundamental transformation, often employed to unmask the carboxylic acid groups for further synthetic manipulations.

Transesterification, the exchange of the ethyl groups of the esters with other alkyl or aryl groups, can be achieved by reacting this compound with an excess of another alcohol in the presence of an acid or base catalyst. evitachem.comvulcanchem.com This process allows for the modification of the ester groups to alter the compound's physical and chemical properties.

Ketal and Acetal (B89532) Formation

The ketone carbonyl group in this compound readily reacts with alcohols and diols under acidic conditions to form ketals (also known as acetals). pressbooks.publibretexts.org This reaction is often used as a protective strategy in multi-step syntheses. By converting the ketone to a ketal, it is rendered unreactive towards certain reagents, such as hydride reducing agents and organometallic compounds. pressbooks.pub For example, the ketone can be protected as a cyclic ketal using ethylene (B1197577) glycol, allowing for selective reactions at the ester functionalities. The ketal can be easily removed by treatment with aqueous acid to regenerate the ketone. pressbooks.publibretexts.org

Enamine and Imine Formation

The ketone functionality of this compound can react with primary or secondary amines to form imines (Schiff bases) and enamines, respectively. The reaction with primary amines, often catalyzed by acid, results in the formation of a C=N double bond, yielding an imine. libretexts.org Secondary amines react to form enamines, which are key intermediates in various carbon-carbon bond-forming reactions. semanticscholar.orgresearchgate.netnih.gov The formation of these nitrogen-containing derivatives introduces new reactive sites into the molecule, expanding its synthetic utility.

Reactions with Nitrogen Nucleophiles (e.g., Hydrazines, Amines, Hydroxylamine)

This compound and its derivatives are reactive towards a variety of nitrogen nucleophiles, leading to the formation of heterocyclic compounds.

Hydrazines: Reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives. researchgate.netresearchgate.net For instance, a derivative of this compound has been shown to react with monosubstituted hydrazines to produce substituted pyridines. researchgate.net

Amines: As mentioned, primary amines react to form imines. These reactions can be part of a cascade process to build more complex heterocyclic systems. semanticscholar.orgresearchgate.net

Hydroxylamine (B1172632): The reaction with hydroxylamine can yield isoxazole (B147169) derivatives. For example, the one-pot cyclocondensation of diethyl 3-oxopentanedioate (a related compound), an aldehyde, and hydroxylamine hydrochloride leads to the synthesis of isoxazolylacetate derivatives. ingentaconnect.com A derivative of this compound has also been transformed using hydroxylamine hydrochloride. semanticscholar.orgresearchgate.net

These reactions are summarized in the table below:

| Nucleophile | Resulting Functional Group/Heterocycle |

| Hydrazine (B178648) | Pyrazole |

| Primary Amine | Imine |

| Hydroxylamine | Isoxazole/Oxime |

Reactions with Organometallic Reagents

The electrophilic nature of the ketone and ester carbonyl groups in this compound makes them susceptible to attack by organometallic reagents, such as Grignard reagents and organolithium compounds. These reactions typically lead to the formation of tertiary alcohols after quenching. The reactivity of these reagents with the different carbonyl groups can sometimes be controlled by adjusting reaction conditions, such as temperature. For instance, conducting Grignard additions at low temperatures can help prevent over-alkylation.

Chemo- and Regioselective Derivatization Strategies

The presence of multiple reactive sites in this compound necessitates the use of chemo- and regioselective strategies for controlled derivatization.

Chemoselectivity involves the selective reaction of one functional group in the presence of others. For example, the ketone can be selectively protected as a ketal to allow for transformations at the ester groups. Conversely, the ester groups could potentially be reduced in the presence of the ketone under specific conditions.

Regioselectivity comes into play when a reagent can attack at different positions. In the case of enamine or enolate formation, deprotonation can occur at either the C-1 or C-4 position, leading to different regioisomers. The choice of base and reaction conditions can influence which enolate is formed preferentially.

Applications of Diethyl 2 Oxopentanedioate As a Synthetic Intermediate

Precursor for Complex Organic Molecules

The reactivity of diethyl 2-oxopentanedioate makes it an important starting material for constructing intricate molecular architectures. The presence of both electrophilic (carbonyl carbons) and nucleophilic (enolizable α-carbons) centers enables its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

One notable application is in the synthesis of substituted pyridines. For instance, this compound can be used to prepare dialkyl 1-substituted 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates. researchgate.net This is achieved by reacting it with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enaminone intermediate, which then undergoes cyclization with various amines. researchgate.net

Furthermore, its dimethyl ester counterpart, dimethyl 3-oxopentanedioate, is utilized in the synthesis of fluorescent probes for bioimaging and as an intermediate for other complex organic compounds like α,β-unsaturated ketones and fused ring systems.

Building Block for Heterocyclic Systems

Heterocyclic compounds are a major class of organic molecules, many of which form the core structures of pharmaceuticals and biologically active compounds. sigmaaldrich.com this compound is a key precursor for a variety of heterocyclic systems due to its ability to react with dinucleophilic reagents, leading to the formation of five- and six-membered rings. researchgate.netresearchgate.net

The general strategy involves the condensation of the dicarbonyl moiety of this compound with a compound containing two nucleophilic centers, such as hydrazines, ureas, or amidines. This leads to the formation of a diverse range of heterocyclic derivatives.

Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and numerous therapeutic agents. bu.edu.eg The synthesis of pyrimidine (B1678525) derivatives from this compound typically involves its condensation with a compound containing an N-C-N fragment, such as guanidine (B92328) or urea (B33335). bu.edu.egsemanticscholar.org

A documented example involves the reaction of this compound with guanidine hydrochloride. researchgate.netsemanticscholar.org This reaction first proceeds through an intermediate, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, which is then treated with guanidine to yield ethyl 2-amino-4-(2-ethoxycarbonylmethyl)pyrimidine-5-carboxylate. researchgate.netsemanticscholar.orgresearchgate.net This pyrimidine derivative can be further modified to create more complex molecules. semanticscholar.org

Table 1: Synthesis of Pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their broad range of biological activities. mdpi.com The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.comarkat-usa.org

This compound serves as the 1,3-dicarbonyl equivalent in this context. Its reaction with various substituted hydrazines leads to the formation of 1-substituted 4-ethoxycarbonyl-5-(ethoxycarbonylmethyl)pyrazoles. researchgate.net The reaction proceeds by the nucleophilic attack of the hydrazine on the carbonyl groups of the this compound, followed by cyclization and dehydration. mdpi.com The specific regioisomer formed can depend on the reaction conditions and the substituents on the hydrazine. mdpi.com

Table 2: Synthesis of Pyrazole (B372694) Derivatives

| Reactant 1 | Reactant 2 | Product Class | Reference |

|---|

Thiazoles are five-membered rings containing both sulfur and nitrogen, and they are a common feature in many pharmacologically active molecules. analis.com.myjpionline.org A common method for thiazole (B1198619) synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. jpionline.org While direct synthesis from this compound is less commonly cited, its derivatives can be precursors to thiazole-fused systems. researchgate.net For instance, an intermediate derived from this compound can be transformed into thiazolo[5,4-c]pyridine (B153566) derivatives. researchgate.net

Table 3: Synthesis of Thiazole-Fused Derivatives

| Reactant 1 | Reactant 2 | Product Class | Reference |

|---|

Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. rsc.org They are often synthesized by the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.gov This reaction is a straightforward method for creating the isoxazole (B147169) ring. nih.gov

The synthesis of isoxazole derivatives can be achieved by reacting this compound with hydroxylamine. The hydroxylamine acts as a dinucleophile, attacking the carbonyl groups of the keto-ester, leading to cyclization and the formation of the isoxazole ring. This methodology has been applied to produce various isoxazole derivatives with potential biological activities. mdpi.com

Table 4: General Synthesis of Isoxazole Derivatives

| Reactant 1 | Reactant 2 | Product Class | Reference |

|---|

Pyridopyrimidines are fused heterocyclic systems containing both a pyridine (B92270) and a pyrimidine ring. scirp.orgrjptonline.org These structures are of significant interest in medicinal chemistry due to their diverse biological activities, including acting as kinase inhibitors. rjptonline.orgnih.gov

A multi-step synthesis starting from this compound can lead to the formation of pyridopyrimidine derivatives. researchgate.netsemanticscholar.org The initial product from the reaction with guanidine, ethyl 2-amino-4-(2-ethoxycarbonylmethyl)pyrimidine-5-carboxylate, serves as a key intermediate. semanticscholar.org This pyrimidine derivative is then further reacted, for example with DMFDMA, and subsequently treated with ammonia, primary amines, or hydrazine to induce cyclization, forming 6-substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates. researchgate.netsemanticscholar.org

Table 5: Synthesis of Pyridopyrimidine Derivatives

| Intermediate | Reagents | Product Class | Reference |

|---|

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. derpharmachemica.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. derpharmachemica.commdpi.com

While direct examples involving this compound in MCRs are specific, its derivatives and closely related structural analogues are prominently featured in the literature. For instance, Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate (2), which is prepared in situ from diethyl acetone-1,3-dicarboxylate (an isomer of this compound), is a key intermediate in a one-pot synthesis. semanticscholar.org This intermediate reacts with guanidine hydrochloride to produce ethyl 2-amino-4-(2-ethoxycarbonylmethyl)pyrimidine-5-carboxylate (3), a substituted pyrimidine. semanticscholar.orgresearchgate.net This transformation highlights how the core structure can be elaborated and then utilized in a multi-component assembly to create complex heterocyclic systems. semanticscholar.org

Similarly, the related compound dimethyl 3-oxopentanedioate is used in a one-pot, three-component reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a primary amine to synthesize 4-hydroxyl-2-pyridone derivatives, with L-proline as a catalyst. sioc-journal.cn Such reactions demonstrate the utility of the oxopentanedioate scaffold in constructing heterocyclic rings that are of interest in medicinal chemistry. sci-hub.se

Table 1: Example of a Multi-Component Synthesis Involving a this compound Isomer Derivative

| Starting Materials | Key Intermediate | Product | Reaction Type | Ref |

|---|

Isoxazole Derivatives

Asymmetric Synthesis Applications

Asymmetric synthesis focuses on the selective creation of a specific stereoisomer of a chiral molecule. du.ac.in The structural features of this compound and its analogues make them suitable substrates for various asymmetric transformations, enabling the synthesis of enantiomerically enriched compounds.

Organocatalysis is a common strategy employed for these purposes. For example, in a reaction involving the related compound dimethyl 3-oxopentanedioate, it undergoes a Michael addition–Knoevenagel condensation with unsaturated aldehydes. rsc.org This reaction, when catalyzed by a chiral diphenylprolinol silyl (B83357) ether, yields chiral six-membered heterocyclic products with high enantioselectivities. rsc.org The catalyst controls the stereochemical outcome by forming a chiral iminium ion intermediate with the aldehyde, which then directs the approach of the nucleophile. rsc.org

The general principle involves using a chiral catalyst or attaching a chiral auxiliary to the substrate. du.ac.in The chiral auxiliary directs the stereochemical course of a reaction and is later removed, yielding the desired chiral product. du.ac.in While specific examples detailing the use of this compound with a chiral auxiliary are not prevalent in the reviewed literature, the reactivity of its α-ketoester moiety is well-suited for such applications. For instance, the asymmetric addition of nucleophiles to the keto group or reactions involving the enolate can be controlled to produce chiral centers. The development of catalytic asymmetric additions of reagents like ethyl diazoacetate to aldehydes to form chiral β-hydroxy-α-ketoesters serves as a precedent for the types of transformations possible. nih.gov

Table 2: Example of an Asymmetric Reaction with a Related Compound

| Substrate | Reagent | Chiral Catalyst | Product Type | Key Feature | Ref |

|---|

Synthesis of Biologically Active Compounds

The structural framework of this compound is a key component in the synthesis of numerous biologically active molecules. biosynth.comvulcanchem.com Its ability to act as a precursor to various heterocyclic systems is particularly significant, as these structures are common in pharmaceuticals.

One notable application is the synthesis of pyridopyrimidines. semanticscholar.org Starting from a derivative of diethyl acetone-1,3-dicarboxylate, a multi-step synthesis yields 6-substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates. semanticscholar.org Pyridopyrimidines are recognized as important pharmacophores and have been investigated as inhibitors of tyrosine kinase activity associated with the epidermal growth factor receptor (EGFR), a target in cancer therapy. semanticscholar.org

Furthermore, the core structure is used to build other bioactive compounds. For example, diethyl 3-oxopentanedioate, an isomer, is used in a one-pot reaction to create ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate derivatives, which have been studied for their anti-inflammatory activity. researchgate.net The compound has also been used in the synthesis of chemokines, which are proteins involved in various biological processes. biosynth.com The versatility of the oxopentanedioate backbone allows for its incorporation into diverse molecular scaffolds, leading to compounds with a range of biological functions, including antimicrobial and antifungal properties. mdpi.com

Table 3: Examples of Biologically Active Compounds Synthesized from Oxopentanedioate Precursors

| Precursor | Synthesized Compound Class | Potential Biological Activity | Ref |

|---|---|---|---|

| Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate | Pyrido[4,3-d]pyrimidines | Tyrosine kinase inhibitors | semanticscholar.org |

| Diethyl 3-oxopentanedioate | 4-(Arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetates | Anti-inflammatory | researchgate.net |

| This compound | Chemokines | Various biological activities | biosynth.com |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. figshare.comchemaxon.comjussieu.fr For Diethyl 2-oxopentanedioate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, can elucidate its electronic properties and predict its reactivity. researchgate.net These calculations model the electron density distribution across the molecule, identifying key features that govern its chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. For this compound, the LUMO is expected to be localized around the electron-deficient carbonyl carbons of the ketone and ester groups, marking them as primary sites for nucleophilic attack.

Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution and highlight electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting intermolecular interactions and the regioselectivity of reactions. The reactivity of the molecule is largely dictated by its three carbonyl groups, and DFT helps in quantifying their relative electrophilicity.

Table 1: Representative Electronic Properties of this compound Calculated by DFT (Note: The following values are illustrative and depend on the specific computational method and basis set employed.)

| Calculated Parameter | Illustrative Value | Significance |

| Energy of HOMO | -7.5 eV | Indicates the molecule's ability to donate electrons. |

| Energy of LUMO | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Reflects kinetic stability and chemical reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Polar Surface Area (TPSA) | 75.8 Ų | Predicts transport properties and intermolecular interactions. ambeed.com |

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into the dynamic processes of its chemical reactions, such as hydrolysis, condensation, or enzymatic transformations.

By simulating the molecule in a solvent environment (e.g., water), MD can track the trajectories of all atoms, revealing the step-by-step mechanism of a reaction. This includes the formation of transition states, the movement of reactants and products, and the role of solvent molecules in stabilizing intermediates. For instance, simulating the hydrolysis of the ester groups in this compound under different pH conditions could reveal the atomistic details of the reaction coordinate and the associated energy barriers.

MD simulations are also employed to study conformational changes, which can be crucial for understanding reactivity. The eight rotatable bonds in this compound allow for significant conformational flexibility. ambeed.com MD can explore the potential energy surface to identify low-energy conformers and the pathways for interconversion between them, which can influence which functional groups are accessible for a reaction.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. mdpi.comarxiv.orgdiva-portal.org

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with considerable accuracy. mdpi.comresearchgate.net The predicted spectra serve as a powerful tool for structural verification. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. chemaxon.com Discrepancies between calculated and experimental spectra can often point to specific structural or conformational features not initially considered.

Similarly, theoretical IR spectra can be calculated from the vibrational frequencies obtained through normal mode analysis in DFT. diva-portal.orgresearchgate.net By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule (e.g., C=O stretches, C-O stretches, C-H bends). This detailed assignment provides a deeper understanding of the molecule's vibrational properties.

Table 2: Comparison of Hypothetical Experimental and Computationally Predicted NMR Chemical Shifts (ppm) for this compound (Note: Experimental values are estimated based on typical functional group ranges. Predicted values are illustrative of typical computational accuracy.)

| Atom | Functional Group | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) using DFT |

| ¹³C | Ketone C=O | 200-205 | 202.5 |

| ¹³C | Ester C=O | 170-175 | 172.8 |

| ¹³C | Ester -O-CH₂- | 60-65 | 62.1 |

| ¹³C | Methylene (B1212753) (-CH₂-CH₂-) | 30-40 | 35.4 |

| ¹³C | Ester -CH₃ | 14-16 | 14.2 |

| ¹H | Methylene (-CH₂-CH₂-) | 2.5-3.1 | 2.8 |

| ¹H | Ester -O-CH₂- | 4.1-4.4 | 4.2 |

| ¹H | Ester -CH₃ | 1.2-1.4 | 1.3 |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to develop models that correlate the chemical structure of compounds with their biological activity. nih.gov Although specific QSAR studies on this compound are not prominent, the methodology can be applied to its derivatives to guide the synthesis of new compounds with desired properties, for example, as enzyme inhibitors or antimicrobial agents. mdpi.comresearchgate.net

A typical QSAR study on derivatives of this compound would involve several steps:

Synthesis of Derivatives: A series of derivatives would be created by modifying the parent structure, for instance, by changing the ester groups or reacting the ketone function.

Biological Testing: The biological activity of each derivative would be measured experimentally.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical properties like logP, molar refractivity, and topological indices) would be calculated for each derivative using computational software. nih.gov

Model Development: Statistical methods and machine learning algorithms are used to build a mathematical model that links the descriptors to the observed biological activity. nih.gov

Validation and Prediction: The model's predictive power is tested, and it is then used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Table 3: Examples of Molecular Descriptors for a Hypothetical QSAR Study on Derivatives of this compound

| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Rotatable Bonds |

| This compound | 202.21 | 0.8 | 75.8 | 8 |

| Dimethyl 2-oxopentanedioate | 174.15 | 0.2 | 75.8 | 6 |

| Di-tert-butyl 2-oxopentanedioate | 258.32 | 2.5 | 75.8 | 10 |

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, theoretical chemists can identify transition states, intermediates, and the corresponding activation energies. acs.org

For example, this compound can participate in various condensation reactions, such as the Pictet-Spengler reaction with tryptophan derivatives or Knoevenagel condensations. mdpi.com Computational modeling can provide deep mechanistic insights into these transformations. acs.org By calculating the energies of different possible reaction pathways, researchers can determine the most kinetically and thermodynamically favorable route. acs.org

These models can explain the observed regioselectivity and stereoselectivity of a reaction. For instance, in a reaction involving multiple nucleophilic sites, DFT calculations can predict which site is more likely to react by comparing the activation barriers for each pathway. This predictive capability is crucial for designing efficient and selective synthetic routes. Isotopic labeling studies, when combined with computational analysis of reaction intermediates, can further validate proposed mechanisms. nih.gov

Catalytic Transformations Involving Diethyl 2 Oxopentanedioate

Organocatalysis in Reactions of Diethyl 2-oxopentanedioate

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative for asymmetric synthesis. rsc.org this compound possesses an acidic methylene (B1212753) group at the C3 position, making it an effective nucleophile (Michael donor) in conjugate addition reactions after deprotonation. wikipedia.org

The primary organocatalytic transformations involving this substrate class are Michael additions and aldol-type reactions. Chiral secondary amines, such as proline derivatives, and thiourea-based catalysts are commonly employed to achieve high stereoselectivity. mdpi.com In a typical Michael addition, an organocatalyst activates an α,β-unsaturated acceptor, while a base facilitates the formation of the enolate from the dicarbonyl donor. For instance, the reaction of nitroalkenes with diethyl malonate, a structurally similar dicarbonyl compound, proceeds with high yield and enantioselectivity in the presence of a thiourea (B124793) catalyst. mdpi.com A similar reactivity is expected for this compound.

Detailed studies have demonstrated the reaction of the closely related dimethyl 3-oxopentanedioate with orthoamide derivatives, showcasing the nucleophilic character of the C3 position. thieme-connect.de Furthermore, asymmetric Michael additions of malonates to cyclic enones are well-established using heterobimetallic or organocatalytic systems, providing access to chiral building blocks with high enantiomeric excess. nih.govchemrxiv.org These methodologies are broadly applicable to C-H acidic compounds like this compound.

Table 1: Representative Organocatalytic Michael Additions with Related Dicarbonyl Donors This table presents data for compounds structurally similar to this compound to illustrate the typical reaction conditions and outcomes.

Metal-Catalyzed Reactions and Cross-Coupling

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for forming C-C bonds. wiley.comnih.gov this compound can serve as a soft carbon nucleophile (pro-nucleophile) in various metal-catalyzed reactions, most notably in allylic alkylations. liv.ac.uk